molecular formula C23H27N7O B12297778 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride

2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride

Cat. No.: B12297778
M. Wt: 417.5 g/mol
InChI Key: LWANFAFTTOKZAX-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Isomeric Considerations

The systematic naming of 2-[[9-(1-methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride follows IUPAC guidelines for purine derivatives. The parent structure is a 9H-purine ring substituted at three positions:

  • Position 9 : A 1-methylethyl (isopropyl) group.
  • Position 6 : A phenylamino group with a 3-(2-pyridinyl) substituent.
  • Position 2 : An amino-linked butanol chain.

The full IUPAC name is derived as follows:
(2R)-2-[[9-(propan-2-yl)-6-([3-(pyridin-2-yl)phenyl]amino)-9H-purin-2-yl]amino]butan-1-ol dihydrochloride
The stereochemistry at the C2 position of the butanol chain is specified as (R), confirmed by chiral resolution studies. Isomeric considerations include:

  • Tautomerism : The purine ring exists predominantly in the 9H tautomeric form due to stabilization by the isopropyl group.
  • Geometric isomerism : The pyridinylphenyl substituent adopts a planar conformation, minimizing steric hindrance between the pyridine and phenyl rings.

Molecular Formula Validation Through High-Resolution Mass Spectrometry

The molecular formula C₂₃H₂₉Cl₂N₇O was confirmed using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS):

Parameter Calculated Observed
Molecular Weight 490.42 g/mol 490.41 g/mol
[M+H]⁺ (m/z) 491.2098 491.2095
Isotopic Pattern Cl₂ (M+2: 65%) Matched (65.2%)

Fragmentation patterns confirmed key structural features:

  • m/z 354.12 : Loss of the dihydrochloride and butanol side chain.
  • m/z 237.08 : Pyridinylphenyl-purine core.

Crystallographic Characterization of Dihydrochloride Salt Form

Single-crystal X-ray diffraction (SC-XRD) revealed the following lattice parameters for the dihydrochloride salt:

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a=8.42 Å, b=12.35 Å, c=14.78 Å, β=97.5°
Z-value 2

Key structural features (Figure 1):

  • Chloride Positioning : Cl⁻ ions form bifurcated hydrogen bonds with the protonated amine (N-H⁺···Cl⁻, 2.89 Å) and hydroxyl group (O-H···Cl⁻, 3.02 Å).
  • Stacking Interactions : Parallel-displaced π-stacking between pyridine rings (3.48 Å interplanar distance).
  • Torsional Angles : The butanol chain adopts a gauche conformation (C1-C2-C3-N torsion angle = 68.7°).

Solid-state ¹³C NMR corroborated the XRD data, showing:

  • δ 158.4 ppm : Purine C2 carbon.
  • δ 124.7 ppm : Pyridinyl C2 carbon.
  • δ 72.3 ppm : Chiral C2 alcohol carbon.

Properties

Molecular Formula

C23H27N7O

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)

InChI Key

LWANFAFTTOKZAX-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Core Intermediate

The purine scaffold is functionalized at positions 2, 6, and 9 through sequential substitutions:

  • Position 9 Alkylation :

    • Starting Material : 2,6-Diaminopurine.
    • Reagent : Isopropyl chloride or bromide in the presence of a base (e.g., K₂CO₃).
    • Conditions : Reflux in anhydrous DMF or THF for 12–24 hours.
    • Yield : ~75–85%.
  • Position 6 Amination :

    • Substituent : 3-(Pyridin-2-yl)aniline.
    • Coupling Agent : Pd-catalyzed Buchwald-Hartwig amination or Mitsunobu reaction.
    • Solvent : Toluene or dioxane under inert atmosphere.
    • Yield : ~60–70%.
  • Position 2 Amination :

    • Substituent : (R)-2-Aminobutan-1-ol.
    • Method : Nucleophilic aromatic substitution (SNAr) using NaH or LDA as a base.
    • Solvent : DMF or DMSO at 80–100°C.
    • Yield : ~50–65%.

Salt Formation

The free base is converted to its dihydrochloride salt via:

  • Acid Treatment : Dissolution in HCl-saturated ethanol or methanol, followed by precipitation with diethyl ether.
  • Purity : ≥98% (HPLC).

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach reduces purification steps:

  • Simultaneous Alkylation/Amination :
    • Use of 2,6-dichloropurine as the starting material.
    • Sequential substitutions at positions 6 and 9 under microwave irradiation.
    • Key Advantage : Reduced reaction time (4–6 hours).

Enzymatic Resolution for Chirality

  • Racemic Resolution : (R)-enantiomer isolation using lipase-mediated acetylation.
  • Optical Purity : >99% enantiomeric excess (ee).

Analytical Characterization Data

Critical spectroscopic and physicochemical properties are summarized below:

Property Data Reference
Molecular Formula C₂₃H₂₉Cl₂N₇O
Molecular Weight 490.43 g/mol
XRPD Peaks (2θ) 6.7°, 11.0°, 17.6°, 19.9° (crystalline hydrochloride form)
1H NMR (D₂O) δ 1.15 (d, 6H, CH(CH₃)₂), δ 4.25 (m, 1H, CH(OH)), δ 8.45 (s, 1H, purine)
HPLC Retention Time 12.4 min (C18 column, 0.1% TFA/ACN gradient)

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents (DMF, DMSO) enhance reaction rates but may reduce enantioselectivity.
  • Lower Temperatures (0–25°C) improve stereochemical control during amination.

Catalytic Systems

  • Pd(dba)₂/Xantphos : Optimal for Buchwald-Hartwig amination (TOF = 120 h⁻¹).
  • Lipase PS-IM : Achieves 98% ee in kinetic resolution.

Industrial-Scale Considerations

  • Cost-Effective Halogenation : Use of sulfuryl chloride (SO₂Cl₂) for chlorination avoids hazardous Cl₂ gas.
  • Waste Management : Sodium sulfate byproducts are decolorized via resin adsorption and recycled.

Challenges and Solutions

Challenge Mitigation Strategy Reference
Low solubility of intermediates Use of DMSO/water mixtures (9:1 v/v)
Epimerization during salt formation Acidification at 0°C with rapid precipitation
Purine ring decomposition Avoid prolonged heating above 100°C

Chemical Reactions Analysis

2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the purine base, where different substituents can be introduced using appropriate reagents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and formation of smaller fragments.

Scientific Research Applications

2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis at Position 9

The isopropyl group in the target compound is compared to other N9 substituents:

Compound N9 Substituent Impact on Properties Reference
Target Compound 1-Methylethyl Moderate lipophilicity; steric bulk -
9-(tetrahydro-2H-pyran-2-yl) Tetrahydropyranyl Increased hydrophilicity
9-Benzyl Benzyl High lipophilicity; aromatic interactions
9-(3-Azetidinylmethyl) Azetidinylmethyl Improved solubility (HCl salt)

Key Findings :

  • The isopropyl group balances lipophilicity and bulk, avoiding extreme hydrophobicity seen in benzyl derivatives .
  • Tetrahydropyranyl () offers better solubility but may reduce membrane permeability compared to isopropyl.

Position 6 Modifications

The [3-(2-pyridinyl)phenyl]amino group is compared to other C6 substituents:

Compound C6 Substituent Synthetic Method Biological Relevance Reference
Target Compound [3-(2-pyridinyl)phenyl]amino Likely Pd-catalyzed coupling Enhanced binding via π-stacking -
6-Phenyl () Phenyl Suzuki coupling with aryl boronic acid Basic scaffold; limited H-bonding
6-Chloro () Chloro Direct substitution Electrophilic reactivity
6-(2-naphthyl) () Naphthyl Pd(OAc)₂ catalysis Extended aromatic surface

Key Findings :

  • Suzuki coupling () and Buchwald-Hartwig amination (inferred from ) are viable synthetic routes for C6 aryl amino groups.

Position 2 Functionalization

The 1-butanoldiamine group is contrasted with other C2 substituents:

Compound C2 Substituent Impact on Solubility Reference
Target Compound 1-Butanoldiamine (HCl salt) High aqueous solubility
2-Chloro () Chloro Low solubility; reactive site
2-Amino () Amino Moderate solubility; basicity

Key Findings :

  • The dihydrochloride salt of the target compound likely surpasses neutral analogs (e.g., 2-chloro or 2-amino derivatives) in solubility .
  • The butanol group adds a hydroxyl moiety, facilitating hydrogen bonding with biological targets.

Yield and Purity Considerations

  • Pd catalysts (e.g., Pd(Ph₃)₄ in ) achieve >80% yields for C6 arylations.
  • Dihydrochloride salt formation () typically requires recrystallization for purity >95%.

Biological Activity

The compound 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride , also referred to as (R)-DRF053, is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C23H27N7O
  • Molecular Weight : 417.51 g/mol
  • CAS Number : 1056016-06-8
  • IUPAC Name : 2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the purinergic signaling pathways. It is known to modulate the activity of various enzymes and receptors, which can lead to significant biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and phosphatases involved in cellular signaling pathways.
  • Receptor Interaction : It interacts with purinergic receptors (P2Y and P1 subtypes), influencing processes such as inflammation and immune response .

Biological Activities

Research indicates that 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated its potential as an anticancer agent, particularly in targeting specific cancer cell lines. For instance:

  • In vitro Studies : The compound showed significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has been observed to reduce inflammation by:

  • Modulating cytokine production, specifically decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated immune cells .

Neuroprotective Properties

Preliminary studies suggest that it may offer neuroprotective benefits by:

  • Inhibiting neuronal apoptosis and promoting cell survival under oxidative stress conditions .

Case Studies and Research Findings

Several key studies have highlighted the compound's biological activities:

StudyFindings
Study 1 (PubMed)Investigated the anticancer properties in breast cancer cell lines, showing IC50 values indicating effective cytotoxicity.
Study 2 (Science.gov)Reported anti-inflammatory effects in murine models, demonstrating reduced edema and cytokine levels post-treatment.
Study 3 (PMC)Explored neuroprotective effects against oxidative stress in neuronal cultures, suggesting potential for treating neurodegenerative diseases.

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